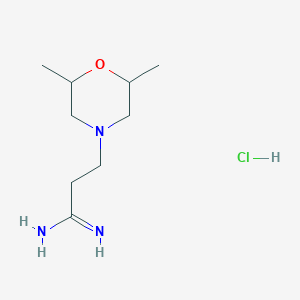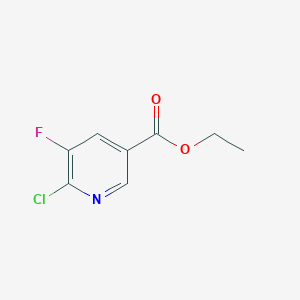
Ethyl 6-chloro-5-fluoropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-chloro-3-fluoro-5-pyridinecarboxylate is a heterocyclic organic compound featuring a pyridine ring substituted with chlorine, fluorine, and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloro-3-fluoro-5-pyridinecarboxylate typically involves the fluorination and chlorination of pyridine derivatives. One common method includes the reaction of 2-chloro-5-fluoronicotinic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride to form the ethyl ester .
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Substitution Reactions: Ethyl 2-chloro-3-fluoro-5-pyridinecarboxylate can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
- Substituted pyridine derivatives
- Oxidized or reduced forms of the original compound
- Carboxylic acids from hydrolysis
Applications De Recherche Scientifique
Chemistry: Ethyl 2-chloro-3-fluoro-5-pyridinecarboxylate is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors in the body.
Industry: The compound is utilized in the production of herbicides, insecticides, and fungicides due to its ability to interfere with biological pathways in pests.
Mécanisme D'action
The mechanism of action of ethyl 2-chloro-3-fluoro-5-pyridinecarboxylate depends on its specific application. In pharmaceuticals, it may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating biological pathways. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- Ethyl 2-chloro-5-fluoro-3-pyridinecarboxylate
- Ethyl 2-chloro-4-fluoro-3-pyridinecarboxylate
- Ethyl 2-chloro-6-fluoro-3-pyridinecarboxylate
Uniqueness: Ethyl 2-chloro-3-fluoro-5-pyridinecarboxylate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. The combination of chlorine and fluorine atoms provides distinct electronic and steric properties that can be advantageous in various applications .
Propriétés
Formule moléculaire |
C8H7ClFNO2 |
|---|---|
Poids moléculaire |
203.60 g/mol |
Nom IUPAC |
ethyl 6-chloro-5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C8H7ClFNO2/c1-2-13-8(12)5-3-6(10)7(9)11-4-5/h3-4H,2H2,1H3 |
Clé InChI |
XZVMOGBJMVPVDP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(N=C1)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-3-[(2S)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine](/img/structure/B11723945.png)

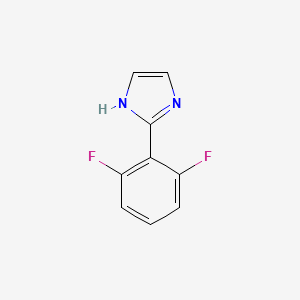
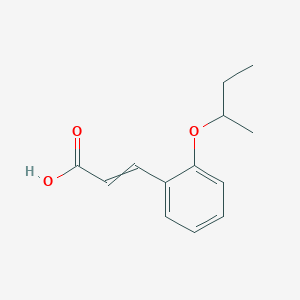

![2-chloro-1-{5-[(E)-[2-(4-fluorophenyl)hydrazin-1-ylidene]methyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B11723981.png)

![N'-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide](/img/structure/B11723987.png)
![Ethyl (2S)-2-[(4-fluorophenyl)amino]propanoate](/img/structure/B11723989.png)
![3-[2-(4-Fluorophenyl)hydrazin-1-ylidene]piperidin-2-one](/img/structure/B11723990.png)
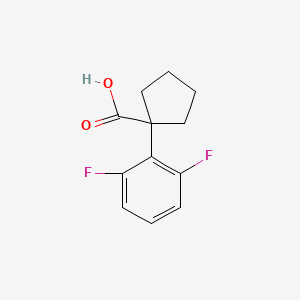
![N'-hydroxy-2-[(2-methylpropan-2-yl)oxy]ethanimidamide](/img/structure/B11724011.png)
